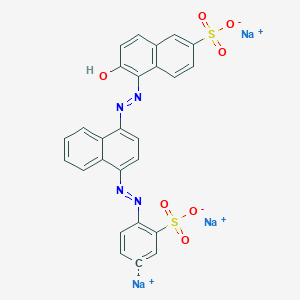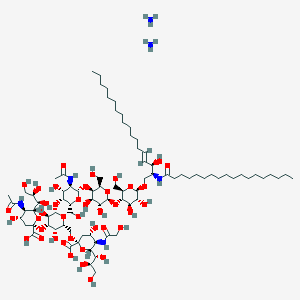
Acid Violet 131
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Violet 131, also known by its chemical name 4-[(4-Amino-9,10-dihydro-9,10-dioxoanthracen-1-yl)amino]benzenesulfonic acid, is a synthetic dye belonging to the anthraquinone class. It is widely used in the textile industry for dyeing wool, silk, and nylon fabrics due to its vibrant violet color and excellent fastness properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 131 typically involves the reaction of 1-amino-4-bromoanthraquinone with aniline in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then sulfonated using sulfuric acid to introduce the sulfonic acid group, which enhances the dye’s solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is purified through filtration and recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Acid Violet 131 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dye to its leuco form, which is colorless.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco form of the dye.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
Acid Violet 131 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the dyeing of textiles and as a colorant in inks and paints.
Mécanisme D'action
The mechanism of action of Acid Violet 131 involves its ability to interact with various molecular targets. In biological systems, the dye binds to nucleic acids and proteins, allowing it to stain cellular components selectively. The sulfonic acid group enhances its solubility and facilitates its interaction with charged biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid Violet 49: Another anthraquinone dye with similar applications but different spectral properties.
Acid Blue 25: A related dye used for similar purposes but with a blue hue.
Acid Red 131: A structurally similar dye with red coloration.
Uniqueness
Acid Violet 131 is unique due to its specific absorption spectrum, which provides a distinct violet color. Its excellent fastness properties and solubility in water make it highly suitable for textile applications.
Propriétés
Formule moléculaire |
C26H15N4Na3O7S2 |
|---|---|
Poids moléculaire |
628.5 g/mol |
Nom IUPAC |
trisodium;6-hydroxy-5-[[4-[(2-sulfonatobenzene-4-id-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H17N4O7S2.3Na/c31-24-14-9-16-15-17(38(32,33)34)10-11-18(16)26(24)30-28-22-13-12-21(19-5-1-2-6-20(19)22)27-29-23-7-3-4-8-25(23)39(35,36)37;;;/h1-3,5-15,31H,(H,32,33,34)(H,35,36,37);;;/q-1;3*+1/p-2 |
Clé InChI |
MLSSMFBYFUBPQA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O)N=NC5=C(C=[C-]C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)




![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)



![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)


